molecular formula C19H24N2O2S B8526295 Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Cat. No. B8526295
M. Wt: 344.5 g/mol
InChI Key: DKNQSZWNTUTHFX-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

Under ice-cooling, to a mixture of tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (5.79 g) and DCM (30 mL) was added 4 M hydrogen chloride/dioxane (30 mL), followed by stirring for 3 hours. The resulting solid was collected by filtration, washed with diisopropyl ether, and then dried under reduced pressure to obtain 4-(4-phenyl-1,3-thiazol-2-yl)piperidine hydrochloride (4.51 g).
Quantity
5.79 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[C:9]([CH:12]3[CH2:17][CH2:16][N:15](C(OC(C)(C)C)=O)[CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:25].O1CCOCC1>C(Cl)Cl>[ClH:25].[C:1]1([C:7]2[N:8]=[C:9]([CH:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[S:10][CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C=1N=C(SC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.